molecular formula C15H22O4 B14372623 1-(2,4,5-Trimethoxyphenyl)hexan-1-one CAS No. 90834-06-3

1-(2,4,5-Trimethoxyphenyl)hexan-1-one

Cat. No.: B14372623
CAS No.: 90834-06-3
M. Wt: 266.33 g/mol
InChI Key: VYIVCXBDUXAKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4,5-Trimethoxyphenyl)hexan-1-one is an organic compound characterized by the presence of a hexanone group attached to a trimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-Trimethoxyphenyl)hexan-1-one typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable alkylating agent under controlled conditions. One common method is the use of a Grignard reagent, such as hexylmagnesium bromide, which reacts with the aldehyde to form the desired ketone. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trimethoxyphenyl)hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethoxyphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the trimethoxyphenyl ring.

Scientific Research Applications

1-(2,4,5-Trimethoxyphenyl)hexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethoxyphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Comparison with Similar Compounds

1-(2,4,5-Trimethoxyphenyl)hexan-1-one can be compared with other similar compounds, such as:

    1-(2,4,5-Trimethoxyphenyl)propan-1-one: Similar structure but with a shorter alkyl chain.

    1-(2,4,5-Trimethoxyphenyl)ethan-1-one: Even shorter alkyl chain, leading to different physical and chemical properties.

    1-(2,4,5-Trimethoxyphenyl)butan-1-one: Intermediate chain length, with properties between those of the hexanone and ethanone derivatives.

The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity, solubility, and biological activity compared to its shorter or longer chain analogs.

Properties

CAS No.

90834-06-3

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

1-(2,4,5-trimethoxyphenyl)hexan-1-one

InChI

InChI=1S/C15H22O4/c1-5-6-7-8-12(16)11-9-14(18-3)15(19-4)10-13(11)17-2/h9-10H,5-8H2,1-4H3

InChI Key

VYIVCXBDUXAKTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC(=C(C=C1OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.